molecular formula C18H28Cl2N2O2 B1492386 Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride CAS No. 2098129-82-7

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride

Cat. No. B1492386
CAS RN: 2098129-82-7
M. Wt: 375.3 g/mol
InChI Key: NWUMIOQRYJWKNI-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride (EDDC) is a synthetic derivative of the naturally occurring cyclic amine, spiro[4.5]decane, which is found in some plants and animals. EDDC is a white crystalline solid with a melting point of 94–96 °C and a boiling point of 159–160 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. EDDC has a variety of applications in scientific research, including its use as a chiral reagent in organic synthesis, as a fluorescent probe for the detection of proteins, and as an inhibitor of enzymes.

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research on cyclohexane-5-spirohydantoin derivatives, which share structural motifs with Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride, highlights the significance of supramolecular arrangements. These studies delve into the relationship between molecular and crystal structures, underscoring the impact of substituents on the cyclohexane ring in defining crystal packing and supramolecular architectures. This is crucial for understanding the physical properties and potential applications of such compounds in materials science and nanotechnology (Sara Graus et al., 2010).

Medicinal Chemistry

The synthesis and evaluation of diazaspiro decane derivatives in medicinal chemistry have shown that these compounds can be tailored to exhibit specific biological activities. For instance, certain derivatives have been synthesized for their potential as antibacterial and antifungal agents, demonstrating the versatility of diazaspiro decane scaffolds in drug design. This research underscores the ability to generate novel compounds with targeted antimicrobial properties, which is essential in the development of new therapeutics (J. Thanusu et al., 2011).

Synthetic Methodologies

The exploration of synthetic methodologies for constructing diazaspiro decane derivatives reveals the chemical flexibility of these compounds. For example, reactions involving pyrrolediones, malononitrile, and acyclic enols to afford substituted diazaspiro decane derivatives highlight innovative approaches to complex molecular scaffolds. These methodologies contribute to the advancement of synthetic organic chemistry, providing new routes to structurally diverse and functionally rich compounds (A. A. Sabitov et al., 2020).

Green Chemistry

The synthesis of diazaspiro decane derivatives under solvent-free conditions and focused microwave irradiation represents a step towards green chemistry. This approach reduces the environmental impact of chemical syntheses by minimizing solvent use and energy consumption, showcasing the potential of diazaspiro decane derivatives in promoting sustainable practices in chemical research (J. Thanusu et al., 2012).

properties

IUPAC Name

ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.2ClH/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18;;/h3-7,16,19H,2,8-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMIOQRYJWKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 2
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 3
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 4
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 5
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride
Reactant of Route 6
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride

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